molecular formula C28H28N4O4 B2651748 2-(2-butoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359129-38-6

2-(2-butoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2651748
CAS RN: 1359129-38-6
M. Wt: 484.556
InChI Key: WWSJSUUCLXZAER-UHFFFAOYSA-N
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Description

2-(2-butoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C28H28N4O4 and its molecular weight is 484.556. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

Research on NH-pyrazoles has unveiled interesting aspects of tautomerism, a phenomenon where compounds with the same molecular formula can exist in multiple structural forms that readily interconvert. A study by Cornago et al. (2009) detailed the structures of four NH-pyrazoles, demonstrating complex patterns of hydrogen bonding that stabilize these tautomers in crystalline forms, highlighting the structural versatility and stability of pyrazole derivatives in scientific research (Cornago et al., 2009).

Chemiluminescence Studies

Pyrazoline and oxazolyl derivatives have been examined for their chemiluminescence properties. Teranishi et al. (1999) investigated 2-methyl-6-arylimidazo[1,2-a]pyrazin-3(7H)-ones, finding that the electron-donating effect of a methoxy substituent significantly enhances the efficiency of neutral singlet excited-state formation, a key factor in chemiluminescence (Teranishi et al., 1999).

Corrosion Inhibition

Pyranopyrazole derivatives have been identified as effective corrosion inhibitors for metals, showcasing the utility of pyrazole derivatives in industrial applications. Yadav et al. (2016) synthesized and investigated pyranopyrazole derivatives as inhibitors for mild steel corrosion, achieving high efficiency in protecting metal surfaces (Yadav et al., 2016).

Biological Evaluation

The design and synthesis of pyrazole-based compounds have led to the discovery of molecules with significant bioactivity. Vaddiraju et al. (2022) synthesized a series of compounds with a pyrazole base, evaluating them for anti-diabetic activity. This work underscores the therapeutic potential of pyrazole derivatives in treating chronic conditions (Vaddiraju et al., 2022).

Antioxidant and Antimicrobial Activities

The synthesis and evaluation of pyrazolines for their antioxidant and antimicrobial activities have been a significant area of research. Rai et al. (2009) developed a series of oxadiazole derivatives with promising antibacterial properties, demonstrating the capacity of pyrazoline compounds to serve as effective antimicrobial agents (Rai et al., 2009).

properties

IUPAC Name

2-(2-butoxyphenyl)-5-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O4/c1-4-5-16-35-26-9-7-6-8-22(26)23-17-25-28(33)31(14-15-32(25)30-23)18-24-19(2)36-27(29-24)20-10-12-21(34-3)13-11-20/h6-15,17H,4-5,16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSJSUUCLXZAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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